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Abstract

(-)-1,4-Di-O-benzyl-L-threitol, with CAS number 17401-06-8, is a versatile chiral building block
extensively utilized in asymmetric synthesis. Its rigid C2-symmetric scaffold, derived from L-
threitol, makes it an invaluable tool for controlling stereochemistry in the synthesis of complex
molecules, particularly in the development of novel therapeutics. This guide provides an in-
depth overview of its chemical and physical properties, a detailed experimental protocol for its
synthesis from L-tartaric acid, and a practical example of its application as a chiral auxiliary in
the synthesis of axially chiral biaryls. The information presented herein is intended to serve as
a comprehensive resource for researchers employing this reagent in their synthetic endeavors.

Chemical and Physical Properties

(-)-1,4-Di-O-benzyl-L-threitol is a white to almost white crystalline powder. Its key properties
are summarized in the table below for easy reference.
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Property Value Reference(s)
CAS Number 17401-06-8 [1]
Molecular Formula C18H2204 [1]
Molecular Weight 302.36 g/mol [1]
White to Almost white powder
Appearance
to crystal
Melting Point 56.0t0 59.0 °C
Optical Rotation -6.0 to -6.5° (c=5, CHCI53)
Purity (GC) >98.0%
Enantiomeric Excess (ee€) min. 98.0%
(1)-(2S5,35)-1,4-
Bis(benzyloxy)-2,3-butanediol,
Synonyms (2S5,39)-1,4- [2]
bis(phenylmethoxy)butane-2,3-
diol

Synthesis of (-)-1,4-Di-O-benzyl-L-threitol

An optimized five-step synthetic route starting from readily available L-tartaric acid allows for
the efficient preparation of enantiopure (-)-1,4-Di-O-benzyl-L-threitol.[3]

Experimental Protocol

This protocol is adapted from the optimized procedure described by Meier, B., Kollroser, M., &
Presser, A. (2013).

Step 1: Synthesis of (2R,3R)-Diethyl tartrate

e To a solution of L-tartaric acid in absolute ethanol, add a catalytic amount of concentrated
sulfuric acid.

e Reflux the mixture for 4-6 hours.
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e Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

o Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate,
and concentrate under reduced pressure to yield (2R,3R)-diethyl tartrate.

Step 2: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester

e To a solution of (2R,3R)-diethyl tartrate in acetone, add 2,2-dimethoxypropane and a
catalytic amount of p-toluenesulfonic acid.

 Stir the mixture at room temperature for 12-18 hours.
» Neutralize the reaction with triethylamine and concentrate under reduced pressure.

 Purify the residue by column chromatography on silica gel to obtain the acetonide-protected
diester.

Step 3: Synthesis of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at
0 °C, add a solution of the diester from Step 2 in THF dropwise.

Allow the reaction to warm to room temperature and stir for 4 hours.

Carefully guench the reaction by the sequential addition of water, 15% aqueous sodium
hydroxide, and water.

Filter the resulting precipitate and concentrate the filtrate to yield the diol.
Step 4: Synthesis of (4R,5R)-4,5-Bis((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane

» To a solution of the diol from Step 3 in anhydrous dimethylformamide (DMF), add sodium
hydride (60% dispersion in mineral oil) portionwise at 0 °C.

« Stir the mixture for 30 minutes, then add benzyl bromide dropwise.

 Allow the reaction to warm to room temperature and stir for 12 hours.
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» Quench the reaction with methanol and extract the product with ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography.

Step 5: Synthesis of (-)-1,4-Di-O-benzyl-L-threitol

» To a solution of the protected diol from Step 4 in methanol, add a catalytic amount of
concentrated hydrochloric acid.

 Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored
by TLC).

o Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl
acetate.

e Dry the organic layer, concentrate, and purify the crude product by recrystallization from a
suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (-)-1,4-Di-O-benzyl-L-
threitol.

Synthesis Workflow Diagram

Synthesis of (-)-1,4-Di-O-benzyl-L-threitol

Click to download full resolution via product page

Caption: Synthetic workflow for (-)-1,4-Di-O-benzyl-L-threitol.

Application in Asymmetric Synthesis:
Desymmetrization of a Prochiral Biphenol
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(-)-1,4-Di-O-benzyl-L-threitol serves as an effective chiral auxiliary to induce asymmetry in
prochiral molecules. A notable application is the desymmetrization of 2,2',6,6'-
tetrahydroxybiphenyl via a sequential etherification under Mitsunobu conditions, leading to the
exclusive formation of the S-axially chiral biphenyldiol.[4]

Experimental Protocol

This protocol is based on the work of Uenishi, J., Matsui, K., & Ohmi, M. (2000).

o To a solution of 2,2',6,6'-tetrahydroxybiphenyl and (-)-1,4-Di-O-benzyl-L-threitol (1.1
equivalents) in anhydrous THF at 0 °C, add triphenylphosphine (1.2 equivalents).

 To this mixture, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
(1.2 equivalents) dropwise.

 Allow the reaction to slowly warm to room temperature and stir for 24 hours.
e Monitor the reaction by TLC for the formation of the mono-etherified product.
e Upon completion, concentrate the reaction mixture under reduced pressure.

o Purify the residue by column chromatography on silica gel to isolate the desymmetrized (S)-
axially chiral biphenyldiol derivative.

» The chiral auxiliary can then be removed in subsequent steps to yield the enantiomerically
enriched biphenyl.

Experimental Workflow Diagram
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Asymmetric Desymmetrization Workflow

Mitsunobu Conditions:
Prochiral Biphenol (-)-1,4-Di-O-benzyl-L-threitol - PPhs
(2,2',6,6'-tetrahydroxybiphenyl) (Chiral Auxiliary) - DEAD or DIAD
- Anhydrous THF

Sequential Etherification

Desymmetrized (S)-Axially
Chiral Biphenyldiol Derivative

:

Click to download full resolution via product page

Caption: Workflow for asymmetric desymmetrization.

Conclusion

(-)-1,4-Di-O-benzyl-L-threitol is a cornerstone chiral building block in modern organic
synthesis. Its well-defined stereochemistry and synthetic accessibility make it a powerful tool
for controlling the three-dimensional arrangement of atoms in molecules. The detailed protocols
and data presented in this guide are intended to facilitate its effective use in the laboratory,
particularly in the context of drug discovery and development where stereochemical control is
paramount. The strategic application of this and similar chiral auxiliaries will undoubtedly
continue to drive innovation in the synthesis of complex, biologically active compounds.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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